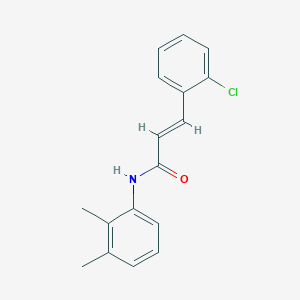

3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide and related compounds involves several chemical reactions, including nucleophilic substitution and carbanion reactions. Optimized conditions have been established for efficient synthesis with high yields. For example, compounds similar to 3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide have been synthesized through stepwise chemical reactions, confirming structures through spectral analysis like 1H NMR and MS spectrum (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related acrylamide compounds have been studied using density functional theory (DFT) calculations and experimental techniques like FT-IR, FT-Raman, and NMR spectroscopy. These studies help in understanding the intermolecular interactions and molecular electrostatic potential, contributing to the knowledge of the molecule's reactive sites and chemical behavior (Issaoui et al., 2017).

Chemical Reactions and Properties

Acrylamide compounds participate in various chemical reactions, including polymerization and interaction with different chemical agents. Studies have explored the polymerization processes and the formation of copolymers, providing insights into the reactivity and functionality of the acrylamide group. The behavior of these compounds under different chemical conditions helps in understanding their reactivity and potential applications (Wever et al., 2012).

Physical Properties Analysis

The physical properties of acrylamide compounds, such as solubility, thermal stability, and glass transition temperatures, have been characterized to understand their behavior in different environments. These properties are crucial for their application in various industrial processes and products. The solubilities in different solvents and thermal behaviors provide essential information for their practical applications and processing (Vijayanand et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity ratios, polymerization behavior, and interactions with various substances, have been extensively studied. These investigations help in understanding the chemical nature and potential uses of acrylamide compounds in different scientific and industrial fields. The studies on copolymerization and interaction with other chemicals provide valuable data for the development of new materials and processes (McCormick & Blackmon, 1986).

Wissenschaftliche Forschungsanwendungen

Polymer Science and Detection Techniques

- Polymerization Processes : Controlled polymerization of acrylamides, including those with specific substituents like chlorophenyl and dimethylphenyl groups, has been achieved through techniques such as Atom Transfer Radical Polymerization (ATRP). These processes enable the production of polymers with precise molecular weights and low polydispersity, which are crucial for various applications ranging from soil conditioning to the cosmetic industry (Teodorescu & Matyjaszewski, 2000).

- Film Detection Method for Tritium-Labelled Compounds : A novel detection method for 3H in polyacrylamide gels has been developed, showcasing the application of acrylamide derivatives in biochemistry for the analysis of proteins and nucleic acids. This method uses scintillation autography, enhancing the sensitivity and efficiency of detecting radioactive materials in research settings (Bonner & Laskey, 1974).

Biochemistry and Analytical Applications

- Probing Protein Conformation : Acrylamide has been used as an efficient quencher of tryptophanyl fluorescence in proteins, serving as a tool to sense the degree of exposure of tryptophan residues. This application is significant for understanding protein structure and dynamics, indicating potential uses of related acrylamide derivatives in probing molecular interactions and conformational changes (Eftink & Ghiron, 1976).

- Synthesis and Molecular Docking : The synthesis and analysis of acrylamide derivatives, including those with chlorophenyl groups, have been explored for their molecular docking and DFT (Density Functional Theory) studies. These compounds offer insights into non-covalent interactions and are instrumental in designing molecules with desired properties for specific biochemical applications (Shukla, Chaudhary, & Pandey, 2020).

Environmental and Safety Research

- Toxicological Studies : Acrylamide's effects on cells and its presence in food products have been extensively studied, highlighting the need for understanding its formation, distribution, and impact on health. This research underscores the importance of assessing the safety and environmental impact of acrylamide and its derivatives (Friedman, 2003).

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-12-6-5-9-16(13(12)2)19-17(20)11-10-14-7-3-4-8-15(14)18/h3-11H,1-2H3,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAHQOQFKACSMR-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)

![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)